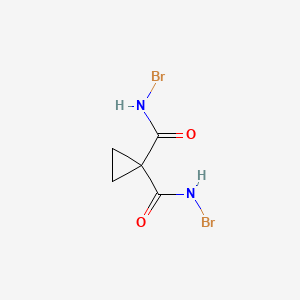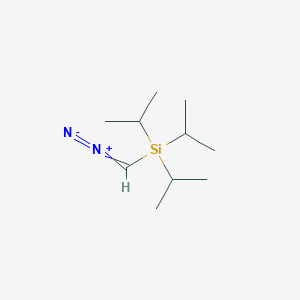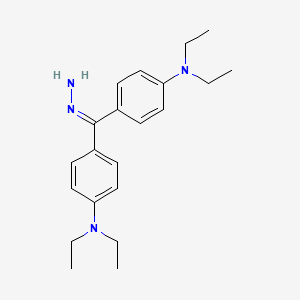
N~1~,N'~1~-Dibromocyclopropane-1,1-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide is a chemical compound with the molecular formula C5H6Br2N2O2 It is characterized by the presence of a cyclopropane ring substituted with two bromine atoms and two carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane-1,1-dicarboxamide with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, resulting in the formation of the dibrominated product.
Industrial Production Methods
Industrial production of N1,N’~1~-Dibromocyclopropane-1,1-dicarboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane-1,1-dicarboxamide derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane-1,1-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, reduced cyclopropane-1,1-dicarboxamide, and cyclopropane-1,1-dicarboxylic acid derivatives.
科学的研究の応用
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N1,N’~1~-Dibromocyclopropane-1,1-dicarboxamide involves its interaction with molecular targets through its reactive bromine atoms and carboxamide groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and molecular targets involved depend on the context of its application, whether in chemical synthesis or biological systems.
類似化合物との比較
Similar Compounds
1,1-Dibromocyclopropane: Similar in structure but lacks the carboxamide groups.
Cyclopropane-1,1-dicarboxamide: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
N~1~,N’~1~-Dichlorocyclopropane-1,1-dicarboxamide: Contains chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide is unique due to the presence of both bromine atoms and carboxamide groups on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
特性
| 112112-22-8 | |
分子式 |
C5H6Br2N2O2 |
分子量 |
285.92 g/mol |
IUPAC名 |
1-N,1-N'-dibromocyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C5H6Br2N2O2/c6-8-3(10)5(1-2-5)4(11)9-7/h1-2H2,(H,8,10)(H,9,11) |
InChIキー |
NKQQBQRXCQGZBT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)NBr)C(=O)NBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/no-structure.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)



![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
